molecular formula C9H5F7O B11714075 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol

2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B11714075
M. Wt: 262.12 g/mol
InChI Key: NVBQXIJZNVDWLG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct reactivity and stability. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with a fluorinated Grignard reagent. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{CF}_3\text{COC}_6\text{H}_5 + \text{RMgX} \rightarrow \text{CF}_3\text{CH(OH)C}_6\text{H}_4\text{CF}_3 ] where R represents the fluorinated group and MgX is the Grignard reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The presence of fluorine atoms allows for nucleophilic substitution reactions, leading to the formation of diverse fluorinated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is utilized in numerous scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex fluorinated molecules and polymers.

    Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Its unique properties make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is employed in the production of high-performance materials, including coatings and adhesives, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, leading to its effectiveness in various applications. The pathways involved include inhibition of specific enzymes and modulation of receptor activity.

Comparison with Similar Compounds

  • 2,2,2-Trifluoroacetophenone
  • 2,2,2-Trifluoroethanol
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol exhibits unique reactivity due to the presence of both trifluoromethyl and fluoro groups. This combination enhances its chemical stability and reactivity, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H5F7O

Molecular Weight

262.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H5F7O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3,7,17H

InChI Key

NVBQXIJZNVDWLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C(F)(F)F)O)F

Origin of Product

United States

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